Nitric Oxide Synthase (NOS) Isoform Selectivity Profile of N-Isobutyl-3-nitrobenzamide
N-Isobutyl-3-nitrobenzamide exhibits a measurable, albeit weak, selectivity profile across the three main isoforms of nitric oxide synthase (NOS). BindingDB data show a Ki of 1.70 µM for nNOS, which is approximately 135-fold lower than its Ki of 229 µM for eNOS and 2765-fold lower than its Ki of 4.7 mM for iNOS [1]. This data allows for direct comparison with other benzamide derivatives; for example, CHEMBL272708, a more complex benzamide derivative, shows an IC50 of 180 nM for eNOS, demonstrating that structural modifications can yield vastly different potency and selectivity [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against NOS isoforms |
|---|---|
| Target Compound Data | Ki: nNOS = 1.70 µM; eNOS = 229 µM; iNOS = 4.7 mM |
| Comparator Or Baseline | CHEMBL272708 (a benzamide derivative): IC50 = 180 nM against eNOS |
| Quantified Difference | Target compound is ~1272-fold less potent against eNOS than comparator; Target shows ~135-fold selectivity for nNOS over eNOS |
| Conditions | Enzymatic assays using bovine brain nNOS, recombinant bovine eNOS, and recombinant murine iNOS. Data curated by ChEMBL. |
Why This Matters
This data establishes a baseline selectivity profile, crucial for researchers designing experiments involving NOS pathways where isoform-specific effects are important.
- [1] BindingDB. BDBM50369438 (CHEMBL1202116): Affinity data for N-Isobutyl-3-nitrobenzamide against NOS isoforms. View Source
- [2] BindingDB. BDBM50372207 (CHEMBL272708): Affinity data for a comparator benzamide derivative against eNOS. View Source
